molecular formula C8H13NO3 B2930073 (3R)-1-acetylpiperidine-3-carboxylic Acid CAS No. 712270-39-8

(3R)-1-acetylpiperidine-3-carboxylic Acid

Cat. No.: B2930073
CAS No.: 712270-39-8
M. Wt: 171.196
InChI Key: ODPIDTOGVIDBLN-SSDOTTSWSA-N
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Description

(3R)-1-acetylpiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-acetylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of piperidine derivatives, followed by acetylation and carboxylation reactions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(3R)-1-acetylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R)-1-acetylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of (3R)-1-acetylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-acetylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (3R) configuration and the presence of both acetyl and carboxylic acid groups make it a versatile compound for various applications .

Properties

IUPAC Name

(3R)-1-acetylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIDTOGVIDBLN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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